molecular formula C11H11N3O4 B13788154 Acetophenone, 2-(1-imidazolyl)-, nitrate CAS No. 97805-08-8

Acetophenone, 2-(1-imidazolyl)-, nitrate

Cat. No.: B13788154
CAS No.: 97805-08-8
M. Wt: 249.22 g/mol
InChI Key: MATZBXZUSOMCFL-UHFFFAOYSA-O
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Description

ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE is a chemical compound that features an acetophenone moiety linked to an imidazole ring, with a nitrate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE typically involves the reaction of imidazole with acetophenone derivatives. One common method involves the use of 4’-chloroacetophenone and imidazole in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methanol or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization from dichloromethane and hexane .

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETOPHENONE,2-(1-IMIDAZOLYL)-,NITRATE is unique due to the presence of the nitrate group, which can impart different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

97805-08-8

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-phenylethanone;nitrate

InChI

InChI=1S/C11H10N2O.NO3/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;2-1(3)4/h1-7,9H,8H2;/q;-1/p+1

InChI Key

MATZBXZUSOMCFL-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-]

Origin of Product

United States

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